Doramectin, epi-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

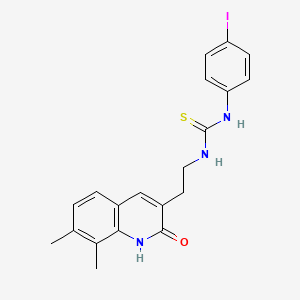

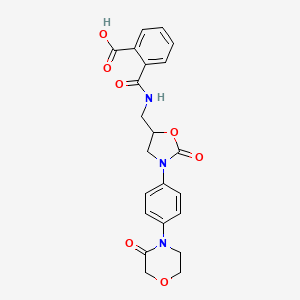

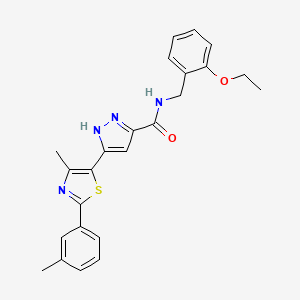

Doramectin, epi-: is an isomer of doramectin, a macrocyclic lactone belonging to the avermectin family. It is a degradation product formed by the reversible base-catalyzed isomerization of doramectin . Doramectin itself is a broad-spectrum antiparasitic agent used primarily in veterinary medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Doramectin and its related compounds are typically produced through the fermentation of Streptomyces avermitilis, a soil-dwelling actinomycete . The production involves feeding cyclohexanecarboxylic acid to S. avermitilis mutants, which results in the formation of doramectin . The isomerization to epi-doramectin occurs under basic conditions .

Industrial Production Methods: Industrial production of doramectin involves optimizing the fermentation conditions of S. avermitilis to maximize yield. This includes the termination of competing polyketide biosynthetic pathways and overexpression of CoA ligase to provide precursors for polyketide biosynthesis .

Analyse Des Réactions Chimiques

Types of Reactions: Doramectin and its isomers, including epi-doramectin, undergo various chemical reactions such as oxidation, reduction, and substitution. For instance, reaction with alkali produces 2-epi and ∆2,3 isomers .

Common Reagents and Conditions: Common reagents used in these reactions include methanol for dissolving doramectin samples and acetonitrile-water mixtures for chromatographic separation . Basic conditions are used for the isomerization to epi-doramectin .

Major Products: The major products formed from these reactions include various isomers and degradation products of doramectin, such as doramectin aglycone and doramectin monosaccharide .

Applications De Recherche Scientifique

Chemistry: In chemistry, doramectin and its isomers are used as model compounds to study the behavior of macrocyclic lactones under different conditions .

Biology: In biology, these compounds are used to study the effects of antiparasitic agents on various organisms, including their neurotoxic effects on parasites .

Medicine: In medicine, doramectin is used as a veterinary drug to treat parasitic infections in livestock . Epi-doramectin, being a degradation product, is primarily used in research to understand the stability and degradation pathways of doramectin .

Industry: In the industry, doramectin is produced on a large scale for use in veterinary medicine. The production process is continuously optimized to increase yield and reduce costs .

Mécanisme D'action

Doramectin exerts its effects by potentiating glutamate-gated chloride ion channels in parasites, leading to increased permeability of chloride ions and hyperpolarization of nerve cells. This results in paralysis and death of the parasites . Epi-doramectin, being a degradation product, shares a similar mechanism of action but is primarily studied for its stability and degradation properties .

Comparaison Avec Des Composés Similaires

Ivermectin: Another avermectin derivative used as an antiparasitic agent.

Abamectin: A naturally occurring avermectin used in veterinary medicine.

Eprinomectin: A semisynthetic avermectin developed for topical use in cattle.

Selamectin: A semisynthetic monosaccharide oxime derivative of doramectin used for parasite control in dogs and cats.

Uniqueness: Epi-doramectin is unique in that it is a degradation product formed under basic conditions, providing insights into the stability and degradation pathways of doramectin . Its study helps in understanding the long-term stability and efficacy of doramectin in various formulations.

Propriétés

Formule moléculaire |

C50H74O14 |

|---|---|

Poids moléculaire |

899.1 g/mol |

Nom IUPAC |

(1'S,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C50H74O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,19-21,27,29,31-33,35-47,51-52,54H,9-11,14-15,18,22-26H2,1-8H3/b13-12+,28-17+,34-16+/t27-,29-,31-,32-,35+,36-,37+,38-,39-,40-,41-,42+,43-,44-,45-,46-,47+,49+,50+/m0/s1 |

Clé InChI |

QLFZZSKTJWDQOS-QBFYVVCKSA-N |

SMILES isomérique |

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C8CCCCC8)C)O |

SMILES canonique |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(2-methoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B14111175.png)

![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111192.png)

![N-(3-chlorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14111195.png)

![(Z,6R)-6-[(3R,3aR,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B14111206.png)

![Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B14111219.png)